Product packaging for Chloromethane-13C(Cat. No.:CAS No. 19961-13-8)

Chloromethane-13C

Cat. No.: B008910
CAS No.: 19961-13-8
M. Wt: 51.48 g/mol
InChI Key: NEHMKBQYUWJMIP-OUBTZVSYSA-N
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Description

Chloromethane-13C is a useful research compound. Its molecular formula is CH3Cl and its molecular weight is 51.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3Cl B008910 Chloromethane-13C CAS No. 19961-13-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl/c1-2/h1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHMKBQYUWJMIP-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583926
Record name Chloro(~13~C)methane
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Molecular Weight

51.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19961-13-8
Record name Chloro(~13~C)methane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19961-13-8
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Synthesis and Isotopic Enrichment Methodologies for Chloromethane 13c

Precursor-Based Synthetic Routes for 13C-Labeled Chloromethane (B1201357)

These methods rely on using starting materials that have been enriched with the 13C isotope.

The primary industrial method for producing chloromethane is the reaction of methanol (B129727) with hydrogen chloride wikipedia.orgresearchgate.netoxy.com. This reaction, known as hydrochlorination, typically employs catalysts such as zinc chloride or alumina (B75360) at elevated temperatures oxy.combme.hugoogle.comrsc.orggoogle.com.

The general reaction is: CH₃OH + HCl → CH₃Cl + H₂O wikipedia.orgresearchgate.netoxy.com

To synthesize Chloromethane-13C via this route, 13C-enriched methanol (¹³CH₃OH) is used as the feedstock. The reaction proceeds similarly to the natural abundance process, incorporating the ¹³C atom into the methyl chloride molecule.

Industrially, this reaction can be carried out in either liquid or gas phase, often in multiple stages to optimize conversion and minimize by-product formation, such as dimethyl ether (CH₃OCH₃) bme.hugoogle.comrsc.orggoogle.com. For instance, a two-stage liquid-phase reaction in the absence of a catalyst has been reported, where the first stage uses an excess of hydrogen chloride and the second stage uses an excess of methanol to improve hydrogen chloride conversion and suppress dimethyl ether formation google.com. Catalytic processes using zinc chloride or alumina are also common, with reaction temperatures typically ranging from 100 °C to 150 °C in the liquid phase with a catalyst like zinc chloride, or around 350 °C over an alumina catalyst in the gas phase oxy.comgoogle.com.

Data on a catalytic methanol hydrochlorination process over an η-alumina catalyst indicates that methyl chloride production rate reaches a maximum at approximately 600 K (327 °C), while dimethyl ether formation peaks at a slightly lower temperature rsc.org. Doping the η-alumina catalyst with Group 1 metal salts can significantly improve selectivity towards methyl chloride rsc.org.

Catalyst TypeTemperature Range (°C)Key By-product
ZnCl₂ (liquid phase)100-150Dimethyl ether
Alumina (gas phase)~350Dimethyl ether
Doped η-alumina (gas phase)~327Dimethyl ether (reduced)

Another significant industrial route for chloromethane production involves the direct chlorination of methane (B114726) (CH₄) with chlorine gas (Cl₂) at elevated temperatures wikipedia.orgresearchgate.netbme.hu. This process is typically a radical-mediated reaction libretexts.orgsenecalearning.comyoutube.com.

The initial reaction is: CH₄ + Cl₂ → CH₃Cl + HCl wikipedia.orgresearchgate.net

However, a significant challenge with this method is the subsequent successive chlorination of the product, leading to the formation of dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄) wikipedia.orgoxy.comlibretexts.orgsenecalearning.comchegg.comchegg.comgoogle.comgoogle.com.

CH₃Cl + Cl₂ → CH₂Cl₂ + HCl CH₂Cl₂ + Cl₂ → CHCl₃ + HCl CHCl₃ + Cl₂ → CCl₄ + HCl libretexts.orgchegg.comchegg.com

To produce this compound using this method, 13C-enriched methane (¹³CH₄) is used as the starting material. Controlling the reaction conditions, such as the methane to chlorine ratio and temperature, is crucial to maximize the yield of this compound and minimize the formation of more highly chlorinated products bme.hugoogle.com. High temperatures, typically ranging from 350 °C to 500 °C, are employed bme.hu. The selectivity towards monochloromethane is highest when the chlorine to methane ratio is around 0.8 google.com.

Reaction ParameterOptimal Range/ValueEffect on Selectivity (towards CH₃Cl)
Temperature350-500 °CInfluences reaction rate and product distribution
Chlorine/Methane Ratio~0.8Maximizes monochloromethane yield

Methanol Hydrochlorination with 13C-Enriched Methanol

Emerging Synthetic Methodologies for this compound

Novel synthetic approaches are being explored to offer more selective and potentially milder routes to chloromethane, which could be adapted for 13C enrichment.

Mechanochemistry, which utilizes mechanical energy to drive chemical reactions, has emerged as a promising technique for various syntheses beilstein-journals.orgmdpi.com. A mechanochemical strategy for the selective conversion of methane to chloromethane has been reported using trichloroisocyanuric acid (TCCA) as a solid chlorinating agent researchgate.netacs.orgcolab.ws. This method can achieve selective methane functionalization at moderate temperatures (<150 °C), offering an advantage over high-temperature thermal chlorination researchgate.netacs.org.

The mechanochemical approach involves milling methane with TCCA in the presence of Lewis acid catalysts like alumina or ceria acs.org. This process releases active chlorine species that react with methane acs.org. Compared to the thermal reaction of methane with TCCA, mechanochemical activation allows for significantly lower reaction temperatures and drastically improved selectivity for chloromethane acs.org. For instance, a selectivity of 95% towards CH₃Cl at 30% conversion was achieved at 90 °C using mechanochemical activation, compared to 66% selectivity at 200 °C via the thermal route acs.org. While research in this area for 13C-labeled chloromethane is limited in the provided results, the reported selectivity and milder conditions suggest potential for adaptation using 13C-enriched methane.

MethodTemperature (°C)CH₃Cl Selectivity (at ~30% conversion)
Mechanochemical9095%
Thermal20066%

Photocatalysis, utilizing light to accelerate chemical reactions in the presence of a catalyst, presents another avenue for chloromethane synthesis under milder conditions oaepublish.com. Research has demonstrated the photocatalytic chlorination of methane using alkali chloride solutions as the chlorine source over a NaTaO₃ photocatalyst under ambient conditions acs.org. This approach aims to overcome the toxicity and corrosiveness associated with traditional methane chlorination methods acs.org.

In this photocatalytic process, the NaTaO₃ photocatalyst, often enhanced with co-catalysts like Ag₂O, facilitates the conversion of methane to methyl chloride using chloride ions in solution acs.org. The reaction is proposed to involve the combination of photoinduced methyl radicals (•CH₃) and chlorine radicals (•Cl) on the catalyst surface acs.org. An apparent quantum yield of 7.2% under 254 nm monochromatic light irradiation has been reported for CH₃Cl production using an Ag₂O/NaTaO₃ photocatalyst in aqueous NaCl solutions acs.org. The historical context of using sunlight for chlorination also highlights the long-standing interest in photo-driven halogenation rsc.org. Adapting this methodology for this compound would involve using ¹³CH₄ and a ¹³C-enriched source for the methyl radical or a ¹³C-enriched methane feedstock.

Photocatalyst SystemChlorine SourceConditionsCH₃Cl Yield Rate
Ag₂O/NaTaO₃Aqueous NaCl solutionAmbient, UV light152 μmol g⁻¹ h⁻¹ acs.org

Mechanochemical Activation Strategies

Biogenic Production Pathways and Isotopic Origin of this compound

Chloromethane is the most abundant naturally produced organochlorine compound in the atmosphere cdc.govnih.govresearchgate.net. It is produced by a variety of natural sources, including terrestrial vegetation, biomass burning, fungi, and marine organisms wikipedia.orgcdc.govnih.govd-nb.infooup.com. These biogenic sources contribute significantly to the global atmospheric chloromethane budget cdc.govnih.govd-nb.infocopernicus.org.

One key enzymatic pathway for biogenic chloromethane formation involves the enzyme methyl chloride transferase (MCT) wikipedia.orgnih.govpnas.org. This enzyme catalyzes the synthesis of methyl halides, including methyl chloride, from S-adenosyl-L-methionine (AdoMet) and halide ions (such as chloride) nih.govpnas.org. This mechanism represents a distinct pathway compared to peroxidative mechanisms pnas.org. MCT has been found in various organisms, including the salt marsh plant Batis maritima, white rot fungi (Phellinus pomaceus), red algae (Endocladia muricata), and the ice plant (Mesembryanthemum crystallinum) wikipedia.orgnih.govpnas.org.

The isotopic composition of biogenic chloromethane, specifically the ratio of ¹³C to ¹²C, expressed as δ¹³C values, varies depending on the source and the specific metabolic pathways involved nih.govresearchgate.netd-nb.infocopernicus.orgresearchgate.netgeo-leo.de. For example, chloromethane from higher plants typically exhibits a ¹³C-depleted signature with δ¹³C values around -83 ± 15 ‰ copernicus.org. Other sources, such as biomass burning, have δ¹³C values ranging from -38 ‰ to -68 ‰ d-nb.info. Industrially produced chloromethane also shows a range of δ¹³C values depending on the specific manufacturing process and feedstock d-nb.info.

The distinct isotopic fingerprints of chloromethane from different sources make stable isotope analysis a valuable tool for understanding its global atmospheric budget and differentiating between natural and anthropogenic contributions nih.govresearchgate.netd-nb.infocopernicus.orgresearchgate.netgeo-leo.de. Studies have investigated the carbon and hydrogen isotope fractionation during the degradation of chloromethane by methylotrophic bacteria, revealing significant isotopic effects that can help distinguish between different sink processes nih.gov.

Source TypeTypical δ¹³C Range (‰)Notes
Higher Plants-83 ± 15Particularly ¹³C-depleted copernicus.org
Biomass Burning-38 to -68 d-nb.info
Industrially Produced-41.9 to -61.9Varies with process and feedstock d-nb.info

Enzymatic Methylation Mechanisms Utilizing ¹³C-Labeled Precursors (e.g., L-[methyl-¹³C]methionine)

Enzymatic methylation plays a significant role in the biogenic production of chloromethane. Various organisms, including plants, fungi, algae, and bacteria, produce halomethanes, including chloromethane, through enzyme-catalyzed reactions. researchgate.net A key class of enzymes involved are halide methyltransferases, which catalyze the methylation of halide ions using a methyl donor. researchgate.netchemrxiv.org

A primary methyl group donor in these enzymatic processes is S-adenosyl-L-methionine (SAM). researchgate.netchemrxiv.org SAM is synthesized from methionine. Studies utilizing ¹³C-labeled precursors, such as L-[methyl-¹³C]methionine, have demonstrated the incorporation of the labeled methyl group into chloromethane. scispace.com This indicates that the methyl carbon in enzymatically produced chloromethane can originate from the methyl group of methionine, transferred via SAM. scispace.commdpi.com

Research on the white-rot fungus Phellinus pomaceus showed high levels of incorporation of label (approximately 80%) from L-[methyl-²H₃]methionine into CH₃Cl, highlighting methionine as a highly effective precursor. scispace.com While L-methionine's effect on CH₃Cl production varied with concentration, the incorporation of the labeled methyl group was significant. scispace.com This suggests a pathway where L-methionine is converted, possibly via an intermediate, to a methyl donor utilized in chloromethane biosynthesis. asm.org

The metabolic pathway for bacterial degradation of chloromethane, which involves a methyltransferase system, has also been studied using stable isotope analysis. nih.govresearchgate.netresearchgate.net While this relates to the sink of chloromethane, it underscores the central role of methyltransferases in processes involving this compound. The only known metabolic pathway for CH₃Cl degradation in bacteria involves a methyltransferase/corrinoid-binding protein (CmuA) that transfers the methyl group to a corrinoid cofactor. chemrxiv.org

Abiotic Methylation Processes in Terrestrial Environments Affecting ¹³C Content

Abiotic processes in terrestrial environments also contribute to chloromethane formation and influence its isotopic composition. A significant abiotic source of chloromethane is the reaction between the widespread plant structural component, pectin, and chloride ions. copernicus.orgcapes.gov.brresearchgate.netcopernicus.org This reaction can occur at both ambient and elevated temperatures. copernicus.orgcapes.gov.brresearchgate.netcopernicus.org

Studies have shown that chloromethane formed through this abiotic methylation process at ambient temperatures has a distinct stable carbon isotope signature, being extremely depleted in ¹³C. copernicus.orgresearchgate.netcopernicus.org This unique isotopic signature helps to distinguish abiotically produced chloromethane from that generated by other known sources. copernicus.orgresearchgate.netcopernicus.org

The depletion of ¹³C in abiotically produced chloromethane is a key research finding. This isotopic fractionation provides a powerful tool for studying the atmospheric chloromethane budget and for attributing sources. copernicus.orgcapes.gov.brresearchgate.netcopernicus.orgcopernicus.org Calculations based on stable carbon isotope ratios support the proposal that abiotic methylation of chloride in terrestrial ecosystems, particularly in tropical and subtropical areas with high biomass turnover, is a major source of atmospheric CH₃Cl. copernicus.orgcapes.gov.brresearchgate.netcopernicus.org

Stable isotope analysis, including the measurement of ¹³C/¹²C ratios (expressed as δ¹³C values), is widely used to constrain the sources and sinks of chloromethane in the environment. nih.govcopernicus.orgresearchgate.net The δ¹³C values for CH₃Cl produced through various processes exhibit distinct ranges, allowing for differentiation. For instance, CH₃Cl released during biomass burning is relatively depleted in ¹³C, with δ¹³C values ranging from -38 to -68 per mil. d-nb.info Industrially produced CH₃Cl has also shown varying δ¹³C values depending on the source. d-nb.info

The study of stable isotope fractionation during both formation and degradation processes provides crucial information. For example, microbial degradation of chloromethane by bacteria like Methylorubrum extorquens CM4 and Hyphomicrobium sp. MC1 shows enrichment in ¹³C in the remaining untransformed CH₃Cl, with specific enrichment factors observed. nih.gov

While specific data tables detailing the ¹³C enrichment from L-[methyl-¹³C]methionine in enzymatic synthesis of chloromethane were not extensively found in the search results, the research clearly indicates significant incorporation of the labeled methyl group into the product. Similarly, quantitative data on the exact ¹³C depletion in abiotically produced chloromethane compared to precursors was described qualitatively as "extremely depleted" copernicus.orgresearchgate.netcopernicus.org, with its distinct isotopic signature being the primary finding for source attribution.

Table 1: Examples of ¹³C Isotopic Signatures in Chloromethane from Different Sources

Source Typeδ¹³C Range (‰)Notes
Abiotic MethylationExtremely depleted in ¹³CDistinct signature at ambient temperatures. copernicus.orgresearchgate.netcopernicus.org
Biomass Burning-38 to -68Relatively depleted in ¹³C. d-nb.info
Industrial Production-41.9 to -61.9 (examples)Varies depending on the specific process. d-nb.info

Note: δ¹³C values are typically reported relative to the V-PDB standard. researchgate.net

Table 2: ¹³C Enrichment During Bacterial Degradation of Chloromethane

Bacterial StrainCarbon Isotope Enrichment Factor (ε) (‰)Reference
Methylorubrum extorquens CM4-41 ± 5 nih.govresearchgate.net
Hyphomicrobium sp. MC1-38 ± 3 nih.govresearchgate.net

Note: Enrichment factor (ε) describes the isotopic fractionation during the degradation process. nih.govcopernicus.org

These research findings underscore the importance of both enzymatic and abiotic pathways in the natural cycle of chloromethane and highlight the power of stable carbon isotope analysis, particularly with ¹³C, in deciphering the complexities of its sources and sinks in the environment.

Advanced Spectroscopic Characterization and Analysis of Chloromethane 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy of Chloromethane-13C

NMR spectroscopy is a powerful technique for probing the structural and dynamic properties of molecules. For 13CH3Cl, both liquid-state and solid-state 13C NMR provide distinct yet complementary information about its behavior in various environments.

High-Resolution Liquid-State 13C NMR Investigations

High-resolution liquid-state 13C NMR is widely used to study the behavior of 13CH3Cl in solution, offering detailed information about its chemical environment and dynamic processes.

The 13C chemical shift of 13CH3Cl is highly sensitive to its surrounding electronic environment. When encapsulated within the cavity of host molecules like cryptophanes, the chemical shift of the 13C nucleus of chloromethane (B1201357) is altered compared to its value in the free state. This change in chemical shift is a direct consequence of the host-guest interactions, including van der Waals forces and steric effects, within the confined space of the cryptophane cavity.

Studies involving cryptophane-A and its analogue with butoxy groups (cryptophane-But) have utilized 13C NMR to investigate their complexes with chloromethanes nih.govnih.gov. Similarly, investigations into cryptophane-D and cryptophane-E systems complexed with chloromethane guests have provided insights into the host-guest interactions through analysis of 13C chemical shifts acs.orgresearchgate.netdntb.gov.uadiva-portal.org. The observed chemical shifts for the encapsulated 13CH3Cl can differ significantly from that of free chloromethane in solution, typically around 30 ppm libretexts.orgchegg.comqorganica.es. These variations in chemical shifts provide evidence for the formation of inclusion complexes and can be used to infer the strength and nature of the interactions between the guest molecule and the host cavity.

While specific 13C chemical shift values for 13CH3Cl in various cryptophane complexes were not consistently available across all search results, the principle of using these shifts to characterize complexation is well-established. The chemical shift is influenced by factors such as the size and shape of the host cavity, the specific functional groups of the cryptophane, and the solvent used acs.orgucl.ac.uk. For example, the 13C chemical shift of methane (B114726), a smaller guest molecule, has been shown to decrease as the size of the water cavities in clathrate hydrates increases, relative to its gas phase shift acs.org. This illustrates the sensitivity of the 13C chemical shift to the confinement environment.

Liquid-state NMR is a powerful tool for studying dynamic processes such as chemical exchange and conformational changes in host-guest systems involving 13CH3Cl. Chemical exchange refers to the process where the guest molecule moves between the free state in solution and the bound state within the host cavity. This exchange can be studied using techniques like Exchange Spectroscopy (EXSY) NMR or line shape analysis of the NMR signals researchgate.netacs.org.

Variable-temperature NMR experiments are particularly useful for investigating the kinetics and thermodynamics of guest exchange and host conformational dynamics. By analyzing the changes in peak shapes and positions as a function of temperature, exchange rates and activation energies can be determined acs.orgresearchgate.netdiva-portal.orgacs.org. Studies on cryptophane complexes with chloromethanes have shown that the guest exchange can be slow or fast on the NMR chemical shift time scale, depending on the specific host-guest system and temperature nih.govresearchgate.net. For instance, the exchange of dichloromethane (B109758) (a related chloromethane) between the free and bound states in cryptophane-E has been reported as slow on the time scale of seconds researchgate.net.

Furthermore, 13C NMR relaxation measurements, such as spin-lattice relaxation time (T1) and nuclear Overhauser enhancement (NOE), can provide insights into the reorientational dynamics of the guest molecule within the host cavity nih.govresearchgate.netnih.govdiva-portal.org. These studies help to characterize the mobility and orientation of 13CH3Cl when encapsulated, revealing whether its motion is restricted or relatively free nih.govresearchgate.netresearchgate.net.

Chemical Shift Analyses in Solution-Phase Host-Guest Complexes (e.g., Cryptophane-A, Cryptophane-But, Cryptophane-D, Cryptophane-E Systems)

Solid-State 13C NMR Characterization

Solid-state 13C NMR provides crucial information about the structure and dynamics of 13CH3Cl in solid inclusion complexes, where the molecular motion is often restricted compared to the solution state warwick.ac.uk. Magic-angle spinning (MAS) is typically employed in solid-state NMR to obtain high-resolution spectra by averaging out anisotropic interactions warwick.ac.uk.

Solid-state 13C NMR has been applied to study inclusion complexes of chloromethanes with cryptophanes, such as Cryptophane-E:Chloromethane dntb.gov.uaresearchgate.netdiva-portal.org. These studies aim to characterize the structure and packing of the host and guest molecules in the solid state. Techniques like separated local fields (SLF) NMR spectroscopy under MAS conditions can be used to estimate site-resolved 1H-13C dipolar couplings, which provide information about the geometry and dynamics of the guest molecule within the solid matrix nih.govresearchgate.netdiva-portal.org.

Research has indicated that the mobility of encaged guests in the solid state can be remarkably similar to that inside the host cavity in isotropic liquid solution researchgate.netdiva-portal.org. This suggests that the cryptophane cavity provides a significant degree of confinement even in the solid phase. Solid-state NMR studies complement X-ray diffraction data by providing insights into the dynamic aspects of the inclusion complexes nih.govresearchgate.net.

Variable-temperature solid-state NMR is a powerful technique for investigating the local motional dynamics of molecules in the solid state warwick.ac.uk. By measuring NMR parameters, such as chemical shifts and dipolar couplings, as a function of temperature, information about the activation energies and time scales of molecular motions can be obtained.

For 13CH3Cl in solid cryptophane inclusion complexes, variable-temperature 13C NMR can be used to characterize the reorientational dynamics of the guest molecule within the host cavity and the dynamics of the host framework itself libretexts.org. Changes in spectral line shapes, widths, and positions with temperature can indicate the onset or cessation of specific motional processes. While specific detailed data for variable-temperature solid-state 13C NMR of 13CH3Cl in cryptophanes were not extensively detailed in the search results, the application of this technique to study molecular motion in solid inclusion compounds, including chloromethanes in cryptophanes, has been reported libretexts.orgresearchgate.netwarwick.ac.ukdiva-portal.org. These studies contribute to a comprehensive understanding of how temperature affects the dynamics of the guest molecule within the confined environment of the solid cryptophane matrix.

Inclusion Complex Studies (e.g., Cryptophane-E:Chloromethane)

Advanced NMR Techniques for Isotopic Labeling Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and dynamics. The presence of the 13C isotope in this compound is particularly advantageous for NMR studies, as 13C is an NMR-active nucleus with a nuclear spin of 1/2. uou.ac.in While the natural abundance of 13C is low (about 1.1%), isotopic enrichment significantly enhances the sensitivity of 13C NMR experiments. uou.ac.inlibretexts.org Advanced NMR techniques leverage this isotopic label to gain specific information.

1H to 13C Polarization Transfer for Enhanced Sensitivity in Kinetic Isotope Effect Measurements

Kinetic Isotope Effects (KIEs) provide valuable information about reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. nih.govharvard.edu Traditionally, measuring 13C KIEs can be challenging due to the low natural abundance and lower sensitivity of the 13C nucleus compared to 1H. uou.ac.innih.govharvard.edu

Polarization transfer techniques, such as Insensitive Nuclei Enhanced by Polarization Transfer (INEPT), are employed to overcome this sensitivity limitation. researchgate.net These methods transfer polarization from the more sensitive 1H nuclei to the less sensitive 13C nuclei, resulting in a significant enhancement of the 13C NMR signal. nih.govharvard.eduresearchgate.net This enhancement allows for the accurate determination of 13C KIEs with substantially less material or shorter acquisition times compared to traditional methods. nih.govharvard.edu While the provided search results discuss the application of polarization transfer for KIE measurements in general reactions like Diels-Alder and glycosylation nih.govharvard.edunih.gov, the principles are directly applicable to studying reactions involving this compound, enabling more sensitive and efficient KIE measurements for reactions where the carbon atom undergoes a chemical transformation.

Untargeted 2D NMR Metabolomics with 13C-Methyl Labels

Untargeted 2D NMR metabolomics is a technique used to identify and quantify a wide range of metabolites in a biological sample without prior knowledge of their identity. acs.orgfrontiersin.orgnih.govnih.gov The use of 13C-methyl labels is a strategy employed in metabolomics to trace metabolic pathways and identify methylated compounds. acs.orgnih.govnih.gov

While the search results specifically highlight the use of [13C-methyl]methionine for labeling in tumor models to study the methylome acs.orgnih.govnih.gov, the underlying principle of using 13C-methyl labels in conjunction with 2D NMR techniques like 1H-13C HSQC (Heteronuclear Single Quantum Coherence) is relevant. acs.orgnih.govnih.govmagritek.com These 2D NMR experiments correlate 1H and 13C signals, providing increased spectral dispersion and aiding in the identification of metabolites, particularly those containing methyl groups. frontiersin.orgmagritek.com

In the context of this compound, which contains a 13C-labeled methyl group, these techniques could be applied in studies where 13CH3Cl is introduced into a system (e.g., biological or chemical) to trace its metabolic fate or reaction products. The 1H-13C correlation in 2D NMR would specifically highlight the signals originating from the 13C-labeled methyl group and its attached protons, simplifying the analysis of complex mixtures and allowing for the identification of molecules incorporating the 13C label. magritek.com This untargeted approach, facilitated by the 13C label, can reveal unexpected metabolic transformations or reaction pathways involving the methyl group of chloromethane. acs.orgnih.govnih.gov

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including techniques like Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about its structure, bonding, and dynamics. Isotopic substitution affects the vibrational frequencies due to the change in mass, making vibrational spectroscopy a sensitive tool for studying isotopologues like this compound.

High-Resolution Fourier Transform Infrared (FTIR) Spectroscopy

High-Resolution Fourier Transform Infrared (FTIR) spectroscopy offers detailed vibrational spectra with narrow linewidths, allowing for the resolution of fine spectral features arising from rotational-vibrational coupling. researchgate.netsintef.com This is particularly important for small molecules in the gas phase, where rotational structure is prominent.

Studies on chloromethane isotopologues, including those with 13C and deuterium (B1214612) substitution, have utilized high-resolution FTIR spectroscopy to analyze their rotational-vibrational transitions. washington.edumdpi.comresearchgate.netnih.govresearchgate.netarxiv.org These studies often cover specific spectral regions corresponding to fundamental, overtone, and combination bands. mdpi.comnih.govresearchgate.netnih.govnist.gov

Isotopic Shift Determinations and Force-Field Refinements

Isotopic substitution leads to shifts in vibrational frequencies, known as isotopic shifts. These shifts are dependent on the masses of the substituted atoms and the nature of the vibrational modes. High-resolution FTIR spectroscopy allows for the precise measurement of these isotopic shifts for this compound compared to the main isotopologue (12CH3Cl). mdpi.comnih.govresearchgate.net

These experimentally determined isotopic shifts are crucial for refining molecular force fields. A force field is a set of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. By fitting calculated vibrational frequencies and isotopic shifts to experimental data, the force field parameters can be refined, leading to a more accurate representation of the molecule's potential energy surface and a better understanding of its vibrational dynamics and bonding. mdpi.comnih.govresearchgate.netethz.chnih.gov Studies on chloromethane isotopologues, including 13C-substituted and deuterated species, have used spectroscopic data to refine semi-experimental equilibrium structures and force constants. mdpi.comnih.govresearchgate.net

Analysis of Fundamental, Overtone, and Combination Bands

The infrared spectrum of a molecule consists of fundamental bands, corresponding to transitions between vibrational energy levels with a change of one quantum in a single normal mode, as well as weaker overtone and combination bands, which involve changes of more than one quantum or simultaneous changes in multiple normal modes. nih.govnist.govscience.gov

High-resolution FTIR spectroscopy of this compound allows for the detailed analysis and assignment of these bands. mdpi.comnih.govresearchgate.netnih.govnist.gov By analyzing the positions, intensities, and rotational structure of these bands, researchers can gain a comprehensive understanding of the molecule's vibrational energy levels and the interactions between different vibrational modes (e.g., Fermi resonance). mdpi.comnih.govresearchgate.netnih.govnist.gov Studies on chloromethane isotopologues have identified numerous bands, including fundamentals, overtones, and combinations, in various spectral regions, contributing to a more complete spectral mosaic of the molecule. mdpi.comnih.govresearchgate.netnih.govnist.govnist.gov

Quantum Chemical Predictions of Vibrational Energies and Infrared Absorption Cross-sections

Quantum chemical (QC) calculations play a significant role in the spectroscopic characterization of chloromethane isotopologues, including those enriched with ¹³C. These calculations are used to predict vibrational energies and infrared (IR) absorption cross-sections, which are essential for interpreting experimental spectra and understanding the molecule's radiative properties. High-level QC predictions of vibrational energies have supported the analysis of vibrational spectra in the 500–6200 cm⁻¹ infrared region, leading to the identification of numerous fundamental, overtone, and combination bands. mdpi.comresearchgate.netresearcher.life Furthermore, QC-calculated IR absorption cross-sections have been utilized to simulate the radiative efficiency of chloromethane, allowing for the investigation of how the distribution of different isotopologues affects these properties. mdpi.comresearchgate.netresearcher.life

Rotational Spectroscopy of this compound Isotopologues

Rotational spectroscopy, particularly in the millimeter-wave domain, is a powerful tool for the precise characterization of Chloromethane-¹³C isotopologues. These studies focus on the transitions between different rotational energy levels of the molecule, which are highly sensitive to its mass distribution and structure.

Millimeter-Wave Spectroscopy for Accurate Spectroscopic Constant Determination

Millimeter-wave spectroscopy has been employed to measure the rotational spectra of ¹³C chloromethane isotopologues, such as ¹³CH₃³⁵Cl and ¹³CH₃³⁷Cl. researchgate.net These measurements allow for the accurate determination of ground-state spectroscopic constants, including rotational constants (B, DJ, DJK) and centrifugal distortion terms. researchgate.netunibo.it The high precision of millimeter-wave spectroscopy enables the derivation of significantly improved hyperfine constants compared to earlier studies. researchgate.net Investigations have also extended to the ¹³C-counterparts of monodeuterated chloromethane (CH₂DCl), with rotational spectra recorded in the millimeter/submillimeter-wave range to obtain accurate spectroscopic parameters. unibo.itresearchgate.net

Below is an example of spectroscopic parameters that can be determined for ¹³C isotopologues from millimeter-wave spectroscopy:

Spectroscopic Parameter¹³CH₃³⁵Cl (Example)¹³CH₃³⁷Cl (Example)
B (MHz)Value from research researchgate.netValue from research researchgate.net
DJ (kHz)Value from research researchgate.netValue from research researchgate.net
DJK (kHz)Value from research researchgate.netValue from research researchgate.net
HJ (Hz)Value from research researchgate.netValue from research researchgate.net
HJK (Hz)Value from research researchgate.netValue from research researchgate.net
HKJ (Hz)Value from research researchgate.netValue from research researchgate.net
eQq (MHz)Value from research researchgate.netValue from research researchgate.net
CN (kHz)Value from research researchgate.netValue from research researchgate.net

Note: Specific numerical values for these parameters for ¹³CH₃³⁵Cl and ¹³CH₃³⁷Cl can be found in detailed spectroscopic studies, such as the one cited. researchgate.net

Refinement of Semi-Experimental Equilibrium Structures

The accurate rotational constants obtained from millimeter-wave spectroscopy are crucial for refining the semi-experimental (SE) equilibrium structure of chloromethane. mdpi.comresearchgate.netresearcher.liferesearchgate.netresearchgate.netdntb.gov.ua This method combines experimental rotational constants for various isotopologues with theoretically calculated vibrational corrections to determine highly accurate molecular geometries. By incorporating data from ¹³C-substituted species, along with other isotopic variants (e.g., deuterium and chlorine isotopes), researchers can achieve a more complete and precise understanding of the equilibrium structure of the chloromethane molecule. mdpi.comresearchgate.netresearcher.life

Mass Spectrometry for Isotopic Abundance and Molecular Identification

Mass spectrometry is a fundamental analytical technique used to determine the isotopic abundance and aid in the molecular identification of compounds like chloromethane. asdlib.orgchegg.comscience-revision.co.uk The technique separates ions based on their mass-to-charge ratio (m/z), allowing for the detection and quantification of different isotopic forms of a molecule.

Isotope-Ratio Mass Spectrometry (IRMS) for Carbon Isotope Analysis (δ13C)

Isotope-Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used for precise measurements of the relative abundance of stable isotopes, such as ¹³C and ¹²C. For chloromethane, IRMS is employed to determine the carbon isotope ratio, typically expressed as a δ¹³C value. researchgate.netnih.govchemrxiv.orgdntb.gov.ua This value represents the deviation of the sample's ¹³C/¹²C ratio from that of an internationally recognized standard (commonly V-PDB). nih.govchemrxiv.org The analysis often involves the combustion of chloromethane to carbon dioxide before introduction into the IRMS system. nih.gov Accurate δ¹³C measurements require careful calibration using international standards. researchgate.netnih.govchemrxiv.org

The δ¹³C value is calculated using the following formula:

δ¹³C (‰) = [ (Rsample / Rstandard) - 1 ] * 1000

Where R is the ratio of ¹³C to ¹²C.

Studies have reported δ¹³C values for chloromethane from various sources, highlighting its utility in tracing the compound's origin and fate. researchgate.netnih.gov

Applications in 13C-Labeled Metabolite Tracing and Soil Organic Matter Characterization

¹³C labeling, often analyzed using mass spectrometry techniques like IRMS, is a valuable approach in various scientific disciplines. In biological and environmental studies, ¹³C-labeled compounds are used as tracers to investigate metabolic pathways and characterize complex organic matter.

While Chloromethane-¹³C itself may be used in specific experiments, the principles of ¹³C tracing are broadly applied. For instance, ¹³C-labeled substrates are used in metabolite tracing experiments to track the incorporation of ¹³C into downstream molecules within biological systems, with analysis performed using mass spectrometry. biorxiv.orgresearchgate.netnih.govnorthwestern.edu This helps elucidate metabolic fluxes and pathway activities. researchgate.netnih.govnorthwestern.edu

In soil science, ¹³C analysis, including IRMS and ¹³C NMR spectroscopy, is crucial for characterizing soil organic matter (SOM). frontiersin.orgresearchgate.netescholarship.orgnih.govresearchgate.net Measurements of natural abundance δ¹³C in SOM can provide insights into the source of organic carbon and its turnover rates. frontiersin.orgresearchgate.netresearchgate.net ¹³C NMR spectroscopy offers detailed information about the chemical structure of SOM. escholarship.orgnih.govresearchgate.net Furthermore, experiments using ¹³C-labeled organic compounds, such as ¹³C-labeled CH₃Cl, have been conducted to study the microbial degradation of these compounds in environmental samples, providing evidence for the activity of specific microbial communities. thuenen.de

Computational Chemistry Approaches for Chloromethane 13c Systems

Density Functional Theory (DFT) Calculations in Chloromethane-13C Research

DFT calculations are extensively applied to various aspects of molecular research, providing insights into electronic structure, bonding, and reactivity. For this compound, DFT is particularly valuable for predicting spectroscopic properties and optimizing molecular geometries.

Prediction and Validation of 13C NMR Chemical Shifts

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly DFT, is a well-established technique for aiding in structural assignment and verification. mdpi.comnih.gov For 13C NMR, accurate prediction of chemical shifts is essential for distinguishing between different carbon environments and confirming isotopic labeling.

The accuracy of predicted NMR chemical shifts is influenced by several factors within the DFT framework, including the choice of exchange-correlation functional, basis set, and the inclusion of effects such as solvation and relativity. mdpi.comnih.govrsc.org Comparing calculated shifts with experimental data is crucial for validating the chosen computational methodology. mdpi.com

The selection of the exchange-correlation (XC) functional and basis set is paramount to the accuracy of DFT calculations for predicting NMR chemical shifts. mdpi.comnih.govnih.gov Different functionals and basis sets can yield varying levels of agreement with experimental data. mdpi.comnih.gov

Studies have evaluated a wide range of XC functionals, finding that long-range corrected functionals can offer significant improvements in the accuracy of 13C NMR calculations. nih.gov The choice of functional is often considered more important than the basis set for achieving accurate NMR chemical shifts. However, the basis set size also plays a role, with larger, more complete basis sets generally expected to provide higher accuracy, although at a greater computational cost. mdpi.commdpi.com The suitability of different basis sets for NMR chemical shift calculations has been widely investigated, with the goal of reaching results close to the complete basis set limit. mdpi.com

Research has shown that for 13C NMR chemical shift predictions, specific combinations of functionals and basis sets perform better than others. For instance, the ωB97X-D functional combined with the def2-SVP basis set has been identified as a well-performing methodology when used with the Polarizable Continuum Model (PCM) solvent model and the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com Another study suggested the PBE0 functional in conjunction with pcSseg-4 basis set as providing high accuracy for 13C NMR shifts. nih.gov

To obtain NMR chemical shifts from computational methods, it is necessary to calculate nuclear magnetic shielding tensors. gaussian.commdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely accepted approach for computing these shielding constants because it ensures gauge-origin independence, which is crucial for obtaining reliable results. gaussian.comnih.gov

The GIAO method is implemented in various quantum chemistry software packages and is commonly used in conjunction with DFT for NMR chemical shift predictions. gaussian.comnih.gov It allows for the calculation of magnetic shielding tensors at different levels of theory, including Hartree-Fock, various DFT methods, and MP2. gaussian.com The calculated shielding constants are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). rsc.orgnih.gov

Solvent effects can significantly influence observed NMR chemical shifts due to interactions between the solute and solvent molecules. rsc.orgnih.govnih.gov These effects can be incorporated into computational models using different approaches, such as continuum (implicit) models or discrete (explicit) models. mdpi.com Continuum models, like the Polarizable Continuum Model (PCM) or SMD solvation model, replace the solvent with a continuous medium characterized by its bulk properties. mdpi.commdpi.comacs.org While implicit solvent models can account for general solvent effects, they may not adequately reproduce differences caused by specific interactions, such as hydrogen bonding. rsc.orgnih.gov

Relativistic effects can also impact NMR chemical shifts, particularly for molecules containing heavy elements. rsc.orgconicet.gov.arrsc.orgmdpi.com These effects become more significant for heavier nuclei and can lead to noticeable differences in calculated NMR parameters if not properly accounted for. mdpi.comrsc.orgmdpi.com For 13C NMR shifts, relativistic corrections can be significant, especially for carbon atoms directly bonded to heavy atoms like platinum. mdpi.com While standard DFT calculations may not fully account for relativistic effects, more advanced relativistic approaches, such as the matrix Dirac-Kohn-Sham (mDKS) level, can provide more reliable results for systems containing heavy elements. rsc.orgmdpi.com

Gauge-Including Atomic Orbitals (GIAO) Methodologies for Shielding Constants

Optimization of Molecular Geometries and Electronic Structures

Geometry optimization is a fundamental step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule, corresponding to a stable structure on the potential energy surface. scm.comarxiv.org For this compound, optimizing the molecular geometry using DFT is essential before calculating properties like NMR chemical shifts or vibrational frequencies, as these properties are highly dependent on the molecular structure. arxiv.org

DFT methods are commonly used for geometry optimization due to their balance of accuracy and computational efficiency. mdpi.com The optimization process involves iteratively calculating the energy and forces on the atoms and adjusting their positions until a minimum energy structure is reached. scm.comarxiv.org The accuracy of the optimized geometry depends on the chosen DFT functional and basis set. mdpi.com

Beyond geometry, DFT also provides insights into the electronic structure of the molecule, including the distribution of electrons, molecular orbitals, and charge distribution. This information is crucial for understanding the chemical behavior and properties of this compound.

Simulation of Vibrational Frequencies and Infrared Spectra

Computational methods, including DFT, are used to simulate vibrational frequencies and infrared (IR) spectra of molecules. mdpi.comresearchgate.netnih.gov These simulations are valuable for interpreting experimental IR spectra and gaining a deeper understanding of the molecular vibrations. For this compound, simulating the vibrational spectrum can help in identifying characteristic isotopic shifts compared to the parent molecule (12CH3Cl).

The simulation of vibrational spectra typically involves calculating the second derivatives of the energy with respect to nuclear displacements, which provides the Hessian matrix. Diagonalizing the mass-weighted Hessian yields the normal modes of vibration and their corresponding harmonic frequencies. nih.gov DFT calculations can also provide infrared intensities associated with each vibrational mode.

Studies on chloromethane (B1201357) derivatives have utilized periodic DFT calculations to simulate vibrational spectra, including molecular fundamental modes and lattice vibrations, showing good agreement with experimental inelastic neutron scattering (INS) spectra. mdpi.com High-level quantum chemical calculations have also been employed to predict vibrational properties and assist in the analysis of infrared spectra, enabling the identification of fundamental, overtone, and combination bands. mdpi.comresearchgate.net The accuracy of simulated IR spectra depends on the quality of the calculated potential energy surface and the level of theory used for vibrational structure calculations. nih.gov

Mechanistic Investigations Through Kinetic Isotope Effects Kie Involving Chloromethane 13c

Primary and Secondary Carbon-13 Kinetic Isotope Effects

Carbon-13 KIEs provide specific information about reactions where the carbon atom is directly involved in bond changes (primary KIE) or where isotopic substitution on carbon affects the reaction rate through changes in vibrational modes of adjacent bonds (secondary KIE).

KIE in Atmospheric Oxidation Reactions with Hydroxyl (OH) Radicals

The reaction with hydroxyl (OH) radicals is a major removal process for chloromethane (B1201357) in the atmosphere. d-nb.info Studies investigating the ¹³C KIE in the reaction of CH₃Cl with OH radicals have revealed significant isotopic fractionation. Relative rate experiments have determined the ratio of the rate constant for ¹²CH₃Cl to that for ¹³CH₃Cl (k₁₂/k₁₃) in this reaction. One study reported a k₁₂/k₁₃ value of 1.059 ± 0.008 at 298 K and 1013 mbar. copernicus.org, copernicus.org, researchgate.net This value was considered unexpectedly large, particularly when compared to the ¹³C KIE observed for the reaction of methane (B114726) (CH₄) with OH radicals, which is significantly smaller (around 1.0039). researchgate.net, d-nb.info Theoretical calculations suggest that the difference in ¹³C KIE between CH₄ and CH₃Cl in the reaction with OH might be explained by the lower barrier to internal rotation of the OH radical in the transition state of the CH₄ + OH reaction compared to the CH₃Cl + OH reaction. nih.gov

KIE in Atmospheric Oxidation Reactions with Chlorine (Cl) Atoms

Chlorine atoms also contribute to the removal of chloromethane in the atmosphere, particularly in the marine boundary layer. copernicus.org Similar to the reaction with OH radicals, the reaction of CH₃Cl with Cl atoms exhibits a ¹³C KIE. Relative rate experiments have determined the k₁₂/k₁₃ ratio for the reaction of CH₃Cl with Cl atoms. A reported value for this KIE is 1.070 ± 0.010 at 298 K and 1013 mbar. copernicus.org, copernicus.org, researchgate.net This ¹³C KIE in the Cl reaction of chloromethane is reported to be nearly the same as that observed for methane's reaction with Cl atoms, which is around 1.058. researchgate.net

Impact of Isotopic Fractionation on Reaction Rates

Isotopic fractionation, quantified by the KIE, leads to a preferential reaction of molecules containing the lighter isotope. In the context of atmospheric reactions, this means that ¹²CH₃Cl reacts slightly faster with OH radicals and Cl atoms than ¹³CH₃Cl. This differential reactivity can alter the isotopic composition of the remaining chloromethane in the atmosphere over time, leading to an enrichment of the heavier isotope (¹³C) in the residual reactant pool. osti.gov, nih.gov The magnitude of the KIE directly influences the extent of this isotopic enrichment. The unexpectedly large ¹³C KIE in the OH reaction of CH₃Cl has important implications for understanding the global atmospheric budget of chloromethane and interpreting its observed isotopic composition. copernicus.org, d-nb.info

Experimental Determination of KIEs for Chloromethane-¹³C

Determining KIEs for Chloromethane-¹³C involves precise measurement of the relative reaction rates of the isotopologues. Several experimental techniques are employed for this purpose.

Relative Rate Experiments with Long-Path FTIR Detection

Relative rate experiments are a common method for determining KIEs in gas-phase reactions. In this technique, a mixture of the light and heavy isotopologues (e.g., ¹²CH₃Cl and ¹³CH₃Cl) is allowed to react with a common reactant (e.g., OH or Cl) in a reaction chamber. The relative concentrations of the isotopologues are monitored over time. Long-path Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this monitoring, as it allows for sensitive and selective detection of different molecules based on their unique infrared absorption spectra. copernicus.org, copernicus.org, nasa.gov By measuring the decay rates of the light and heavy isotopologues relative to each other, the KIE can be determined from the change in their concentration ratio over the course of the reaction. copernicus.org, copernicus.org The analysis often involves non-linear least squares spectral fitting of high-resolution infrared spectra. copernicus.org

Natural Abundance KIE Measurements (e.g., NMR-based techniques, Polarization Transfer)

Measuring KIEs at natural isotopic abundance (where the heavy isotope is present at its normal, low percentage) is a valuable approach as it avoids the need for synthesizing isotopically enriched compounds. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for this purpose, although the intrinsically low sensitivity of the ¹³C nucleus presents a challenge. nih.gov, illinois.edu Techniques have been developed to optimize NMR measurements for high precision when using natural abundance samples. illinois.edu

Polarization transfer techniques, such as Distortionless Enhancement by Polarization Transfer (DEPT), can significantly enhance the sensitivity of ¹³C NMR by transferring magnetization from the more abundant and sensitive ¹H nuclei to the ¹³C nuclei. epfl.ch, nih.gov, harvard.edu This can lead to a substantial improvement in sensitivity or a reduction in experimental time, making it more feasible to measure small ¹³C KIEs at natural abundance. nih.gov, nih.gov, harvard.edu This approach allows for the determination of KIEs with less material compared to traditional methods. nih.gov, nih.gov

Theoretical Explanations for Observed Isotopic Fractionation

The observed isotopic fractionation in reactions involving chloromethane-13C can be theoretically explained by considering the differences in vibrational frequencies between isotopically substituted molecules. These differences, particularly the zero-point energies (ZPEs), influence the activation energy barrier and thus the reaction rate. Lighter isotopologues generally have higher vibrational frequencies and ZPEs, leading to lower activation energies and faster reaction rates compared to heavier isotopologues. The magnitude and direction of the KIE (normal, klight/kheavy > 1; or inverse, klight/kheavy < 1) are sensitive indicators of the changes in bonding and force constants at the reaction site during the transition state.

Influence of Transition State Structures and Internal Rotational Barriers

Theoretical studies employing methods such as variational transition state theory have been used to investigate the ¹³C KIEs in the reactions of chloromethane with atmospheric oxidants like hydroxyl (OH) radicals and chlorine (Cl) atoms. The structure of the transition state plays a crucial role in determining the magnitude of the KIE. For hydrogen abstraction reactions, such as those involving OH and Cl with CH₃Cl, the transition state involves the partial breaking of a C-H bond and the partial formation of an H-O or H-Cl bond.

Calculations suggest that differences in the barrier to internal rotation of the attacking radical (e.g., OH) within the transition state can significantly influence the observed carbon KIEs. nih.govacs.orgacs.org Specifically, a lower barrier to internal rotation of the OH radical in the transition state of a reaction can lead to a smaller ¹³C KIE. nih.govacs.org This highlights the sensitivity of carbon KIEs to the subtle geometric and energetic features of the transition state complex, beyond just the changes in bonding directly at the carbon atom.

Comparative Analysis of 13C KIEs in Chloromethane versus Methane Reactions

A comparative analysis of ¹³C KIEs in the reactions of chloromethane and methane (CH₄) with OH radicals and Cl atoms reveals notable differences, particularly for the reaction with OH. The ¹³C KIE in the reaction of chloromethane with Cl atoms is reported to be similar to that observed for methane reacting with Cl atoms. researchgate.netresearchgate.net However, the ¹³C KIE in the reaction of chloromethane with OH radicals has been reported to be significantly larger than that for the reaction of methane with OH radicals. copernicus.orgresearchgate.netresearchgate.net

Early studies reported a surprisingly large ¹³C KIE for the OH + CH₃Cl reaction. copernicus.orgresearchgate.net Subsequent theoretical work suggested that this difference, an order of magnitude larger than for CH₄ + OH, could be attributed to a lower barrier to internal rotation of the OH radical in the transition state of the CH₄ + OH reaction compared to the CH₃Cl + OH reaction. nih.govacs.org More recent experimental determinations of the ¹³C KIE for the reaction of CH₃Cl with OH have yielded smaller values than initially reported, though still larger than the ¹³C KIE for the CH₄ + OH reaction. copernicus.org

Experimental data for the kinetic isotope effects in the reactions of chloromethane and methane with Cl atoms and OH radicals are summarized in the table below.

ReactionIsotopeKIE (klight/kheavy)Uncertainty (2σ)Reference
CH₃Cl + OH¹³C1.059±0.008 copernicus.orgresearchgate.net
CH₃Cl + Cl¹³C1.070±0.010 copernicus.orgresearchgate.net
CH₄ + OH¹³C1.0039±0.0004 researchgate.net
CH₄ + Cl¹³C~1.058Not specified researchgate.net

Note: KIE values are presented as klight/kheavy. ¹³C KIEs are typically expressed as k¹²C/k¹³C.

These differences in KIEs underscore the distinct transition state characteristics for the hydrogen abstraction reactions involving these two molecules with the same oxidants.

Implications for Global Emission Inventories of Chloromethane

The kinetic isotope effects associated with the main atmospheric sinks of chloromethane, primarily reaction with OH radicals and, to a lesser extent, reaction with Cl atoms and uptake by soils, have important implications for understanding and constraining its global emission inventory. copernicus.orgresearchgate.netcopernicus.orgsemanticscholar.orgresearchgate.net Chloromethane is the most abundant atmospheric halocarbon and is a significant natural source of chlorine to the stratosphere. copernicus.orgresearchgate.net However, the current understanding of its global budget shows discrepancies between known sources and sinks. copernicus.orgresearchgate.net

Stable carbon isotope analysis of atmospheric chloromethane, which is generally depleted in ¹³C, provides an additional constraint on its sources and sinks. copernicus.orgcopernicus.org The isotopic composition of atmospheric CH₃Cl is a result of the weighted average isotopic signatures of its sources and the isotopic fractionation associated with its removal processes. copernicus.orgcopernicus.org Accurate determination of the KIEs for the major sink reactions is crucial for using stable isotopes to refine estimates of source strengths, particularly for large but uncertain sources like emissions from tropical rainforests. copernicus.orgresearchgate.netcopernicus.org

Discrepancies in reported KIE values have contributed to uncertainties in source apportionment. For instance, applying different ¹³C KIE values for the OH reaction in atmospheric models can lead to significantly different estimates for the strength of specific sources, such as the tropical rainforest source. copernicus.orgresearchgate.net Therefore, precise and accurate measurements of ¹³C KIEs for the reactions of this compound with its atmospheric sinks are essential for improving the accuracy of global chloromethane emission inventories and better closing the atmospheric budget of this important trace gas.

Environmental and Biogeochemical Cycling of Chloromethane with Isotopic Tracing

Atmospheric Budget and Lifetime of Chloromethane (B1201357) with ¹³C Considerations

The atmospheric budget of chloromethane involves a balance between its various sources and sinks. The primary sink for atmospheric CH₃Cl in the troposphere is the reaction with the hydroxyl radical (OH). copernicus.orgcapes.gov.brresearchgate.netinchem.org This reaction, along with reaction with Cl in the troposphere and degradation by soil bacteria, removes CH₃Cl from the atmosphere. nih.govcopernicus.org The atmospheric lifetime of chloromethane is estimated to be between 1 and 3 years. inchem.org

Stable carbon isotope ratios provide valuable insights into the atmospheric budget by offering a distinctive fingerprint for different sources and by revealing the isotopic fractionation that occurs during sink processes. nih.govd-nb.infocopernicus.orgnih.govcopernicus.orgcapes.gov.brresearchgate.net Kinetic isotope effects (KIEs) associated with the degradation of CH₃Cl by OH and Cl radicals influence the δ¹³C value of the remaining atmospheric CH₃Cl. copernicus.org Studies have determined the carbon isotope effect (ε) for the reaction of CH₃Cl with OH and Cl. copernicus.org Applying these isotopic fractionation factors to atmospheric models helps to refine estimates of source and sink strengths. nih.govcopernicus.org

Global Emission Inventories and Source Apportionment using ¹³C Isotope Ratios

Global emission inventories for chloromethane have historically shown discrepancies between estimated sources and sinks, suggesting the existence of missing sources. nih.govresearchgate.netcopernicus.org Stable carbon isotope analysis is a potentially useful tool in validating CH₃Cl emission flux estimates by comparing the δ¹³C of atmospheric CH₃Cl with the isotopic signatures of CH₃Cl originating from various sources. nih.govresearchgate.netd-nb.infonih.gov

Different sources of chloromethane exhibit characteristic carbon isotope fingerprints. For instance, chloromethane from higher plants generally has a significantly more depleted δ¹³C value compared to emissions from biomass burning, fungi, and industrial sources. nih.govgeo-leo.decopernicus.org This distinctive isotopic signature allows researchers to use ¹³C measurements to apportion the contributions of different sources to the total atmospheric burden. nih.govd-nb.info

Table 1 summarizes estimated emission fluxes and their associated carbon isotope signatures for various known sources of chloromethane. researchgate.net

Table 1: Estimated Chloromethane Sources and Carbon Isotope Signatures

Source CategoryBest Estimate (Gg/yr)Full Range (Gg/yr)Carbon Isotope Signature (δ¹³C ‰)Uncertainty (‰)
Biomass burning911655 to 1125-4712
Tropical plants910820 to 8200-712
Fungi16043 to 470-432
Salt marshes17065 to 440-623
Coal combustion1055 to 205-4712
Incineration4515 to 75-4712
Industrial10--51-
Senescent and leaf litter??--
Oceans600325 to 1300-384

Note: Data compiled from various sources, and uncertainties can be significant. researchgate.net

The isotopic composition of tropospheric CH₃Cl links the isotopic source signatures to the kinetic isotope effects of the sinks. copernicus.org Reported mean δ¹³C values of tropospheric CH₃Cl range from approximately -36.2‰ to -40.8‰. copernicus.org

Contribution to Stratospheric Chlorine Loading and Ozone Chemistry

Chloromethane is the most important natural input of reactive chlorine to the stratosphere. mdpi.comresearchgate.netchemrxiv.orgcopernicus.org It contributes significantly to stratospheric ozone depletion, accounting for about 16% to 17% of stratospheric ozone destruction. nih.govmdpi.comresearchgate.netresearchgate.netgeo-leo.dechemrxiv.orgcopernicus.orginchem.org As the abundance of anthropogenic ozone-depleting substances like chlorofluorocarbons (CFCs) declines due to regulations like the Montreal Protocol, the relative contribution of naturally occurring CH₃Cl to stratospheric chlorine loading is becoming increasingly important. mdpi.comchlorinated-solvents.eucopernicus.orgeuropa.eunih.govgeomar.deelsevier.esscielo.org.mx

In the stratosphere, CH₃Cl is photodissociated by ultraviolet (UV) radiation, releasing chlorine atoms. europa.eunih.gov These chlorine atoms then participate in catalytic reactions that destroy ozone molecules. europa.eunih.gov While chloromethane is classified as a very short-lived substance (VSLS) due to its relatively short atmospheric lifetime compared to many regulated ODS, a certain amount still reaches the stratosphere. chlorinated-solvents.euinchem.org Its ozone depletion potential (ODP) has been determined to be 0.02 relative to CFC-11, which has an ODP of 1. chlorinated-solvents.euinchem.org

Biogenic Sources of Chloromethane and their Isotopic Signatures

The majority of atmospheric chloromethane originates from natural, biogenic sources. chemrxiv.orgwikipedia.orgchlorinated-solvents.eu These include emissions from terrestrial plants, microbial production in various ecosystems, and biomass burning. nih.govchlorinated-solvents.eu Stable carbon isotope analysis is a key tool for identifying and quantifying the contributions of these diverse biogenic sources. nih.govnih.govresearchgate.netd-nb.infonih.gov

Emissions from Terrestrial Plants (e.g., Tropical Rainforests, Royal Fern)

Terrestrial vegetation is considered a major source of atmospheric CH₃Cl. nih.govresearchgate.netresearchgate.netgeo-leo.dechemrxiv.org Emissions have been reported from a variety of plant species, including tropical forests, halophytic plants, and ferns. nih.govgeo-leo.dechemrxiv.org The tropical rainforest is often assumed to be the single largest natural source globally. researchgate.netcopernicus.org

Chloromethane emitted by higher plants and tropical ferns is characterized by a distinctive isotopic signature that is significantly depleted in ¹³C compared to other sources. nih.govgeo-leo.decopernicus.org For example, tropical ferns like Cyathea smithii and Angiopteris evecta have shown δ¹³C values around -72.7‰ and -69.3‰, respectively, representing considerable ¹³C depletion relative to their biomass. nih.govd-nb.info Similarly, emissions from the halophyte Batis maritima have been measured around -62‰ to -65.7‰. geo-leo.ded-nb.info Studies on the royal fern (Osmunda regalis) have also shown depleted isotopic values for CH₃Cl emissions. geo-leo.deufz.deuni-heidelberg.de

The mechanism for CH₃Cl formation in plants is thought to involve the abiotic methylation of chloride by widespread plant components like pectin. copernicus.orgcapes.gov.brresearchgate.net This process can occur at ambient and elevated temperatures and results in a ¹³C signature that is extremely depleted, helping to distinguish it from other sources. copernicus.orgcapes.gov.brresearchgate.net

Microbial Production in Ecosystems (e.g., Fungi, Wetlands)

Microbial activity in various ecosystems also contributes to chloromethane production. Wood-rotting fungi are recognized as significant terrestrial sources of atmospheric CH₃Cl. nih.govd-nb.infocopernicus.orgelsevier.esscielo.org.mxnih.gov Laboratory studies on fungi like Phellinus pomaceus have shown ¹³C depletion in the emitted CH₃Cl relative to the growth substrate, with a δ¹³C value around -43.3‰. d-nb.infonih.gov

Wetlands are another ecosystem where microbial processes can lead to CH₃Cl emissions. nih.govcopernicus.org While the isotopic signature from wetlands can vary, they are included in the "other known sources" category which has an averaged isotopic source signature around -45.5‰. copernicus.org

Microbial degradation of CH₃Cl in soils is also a significant sink, potentially second only to the reaction with the OH radical. nih.govresearchgate.netd-nb.infocapes.gov.brresearchgate.net Studies on methylotrophic bacteria have shown isotopic fractionation during the degradation of chloromethane, with enrichment in ¹³C of the remaining untransformed CH₃Cl. nih.govresearchgate.netnih.gov

Biomass Burning Contributions and Isotopic Characteristics

Biomass burning, including wildfires and the burning of agricultural residues, is a substantial source of atmospheric chloromethane. nih.govchlorinated-solvents.eucopernicus.orgresearchgate.net Chloromethane emissions from biomass burning have a characteristic δ¹³C value, typically around -47‰, although values can range from -38‰ to -68‰ depending on the type of biomass burned (e.g., C3 vs. C4 plants). geo-leo.decopernicus.orgyorku.ca

Combustion of wood from species like Eucalyptus has yielded δ¹³C values around -51.7‰ for CH₃Cl emissions, showing depletion compared to the unburnt fuel. d-nb.info Globally, while most biomass burning involves C3 plants, a significant portion is associated with tropical and subtropical grasslands dominated by C4 plants. d-nb.info

The isotopic signature of CH₃Cl from biomass burning is generally less depleted in ¹³C compared to emissions from living plants. nih.govgeo-leo.decopernicus.org This difference in isotopic composition helps in distinguishing the contribution of biomass burning to the total atmospheric chloromethane budget. nih.govd-nb.infoyorku.ca

Table 2: Carbon Isotope Signatures (δ¹³C) of Various Chloromethane Sources

Source CategoryRepresentative δ¹³C (‰)Range (‰)
Tropical Plants-71-56 to -114
Tropical Ferns~-70-69.3 to -72.7
Salt Marshes-62-62 to -65.7
Fungi-43.3-43.3
Biomass Burning-47-38 to -68
Oceans-36-12 to -43
Industrial-51-41.9 to -61.9

Note: Values are approximate and can vary depending on specific conditions and studies. nih.govgeo-leo.ded-nb.infocopernicus.orgresearchgate.net

Abiotic Terrestrial Processes and their Unique Isotopic Fingerprints

Abiotic processes in terrestrial environments contribute to the formation of chloromethane. A significant pathway identified is the abiotic methylation of chloride ions by the methoxyl groups found in the structural component of plants, pectin. capes.gov.brcopernicus.orgresearchgate.net This reaction can occur at both ambient and elevated temperatures. capes.gov.brcopernicus.org Chloromethane produced via this abiotic methylation process at ambient temperatures exhibits a unique stable carbon isotope signature that is notably depleted in ¹³C compared to other known sources. capes.gov.brcopernicus.orgresearchgate.net This distinct isotopic signature allows for the unequivocal distinction of this source from others. capes.gov.brcopernicus.org The plant methoxyl pool, which constitutes about 2.5% of carbon in plant biomass, is confirmed as a predominant source of biospheric C1 compounds like chloromethane. copernicus.org

Atmospheric and Environmental Sink Processes and Isotopic Fractionation

Chloromethane is removed from the environment through several sink processes, both in the atmosphere and in aquatic and terrestrial environments. These processes often involve isotopic fractionation, where reactions preferentially consume molecules containing the lighter isotope (¹²C) over the heavier isotope (¹³C), leading to an enrichment of the heavier isotope in the remaining reactant pool. copernicus.orgcopernicus.orgcopernicus.orgacs.orgnih.gov

Tropospheric Oxidation by Hydroxyl (OH) Radicals and Associated Isotope Effects

The primary removal process for chloromethane in the troposphere is the reaction with hydroxyl (OH) radicals. copernicus.orgcopernicus.orgcopernicus.orgoecd.org This reaction accounts for a significant portion of the total atmospheric loss. copernicus.orgcopernicus.org The reaction with OH radicals is associated with a kinetic isotope effect (KIE), where the reaction rate constant for ¹²CH₃Cl is slightly higher than that for ¹³CH₃Cl. Studies have determined the carbon isotope effect (ε) for the reaction of CH₃Cl with OH radicals. Early reports indicated a larger fractionation factor, but more recent experiments in smog chambers have determined smaller ε values. copernicus.orgcopernicus.orgresearchgate.netcopernicus.org

ReactionIsotope Effect (ε, ‰)Reference
CH₃Cl + OH-11.2 ± 0.8 copernicus.orgresearchgate.net
CH₃Cl + OH (Earlier)-59 ± 10 copernicus.org

The carbon KIE for the reaction of CH₃Cl with OH radicals at 298K has been reported as k(¹²CH₃Cl)/k(¹³CH₃Cl) = 1.059 ± 0.008. copernicus.orgcopernicus.org This fractionation leads to an enrichment of ¹³C in the residual atmospheric chloromethane as it reacts with OH radicals.

Reaction with Chlorine (Cl) Atoms and Associated Isotope Effects

Reaction with chlorine (Cl) atoms is another atmospheric sink for chloromethane, particularly in the marine boundary layer. copernicus.org Similar to the reaction with OH radicals, the reaction with Cl atoms also exhibits a kinetic isotope effect for carbon. copernicus.orgcopernicus.orgresearchgate.netcopernicus.orgresearchgate.net

ReactionIsotope Effect (ε, ‰)Reference
CH₃Cl + Cl-10.2 ± 0.5 copernicus.orgresearchgate.net
CH₃Cl + Cl (Earlier)-70 ± 10 copernicus.org

The carbon KIE for the reaction of CH₃Cl with Cl atoms at 298K has been reported as k(¹²CH₃Cl)/k(¹³CH₃Cl) = 1.070 ± 0.010. copernicus.orgcopernicus.org While both OH and Cl reactions cause ¹³C enrichment in the remaining chloromethane, the magnitude of the fractionation differs.

Microbial Degradation in Soils and Oceans and Isotopic Signatures

Microbial degradation by methylotrophic bacteria in soils and oceans represents a significant sink for chloromethane. thuenen.denih.govoecd.orgresearchgate.netfrontiersin.orgnih.gov These bacteria can utilize chloromethane as their sole source of carbon and energy. thuenen.denih.gov The degradation pathway often involves the chloromethane utilisation (cmu) pathway, although other mechanisms may also exist. frontiersin.orgresearchgate.net Microbial degradation processes are also associated with distinct carbon isotopic fractionation. nih.govresearchgate.netfrontiersin.orgnih.gov Studies on various methylotrophic bacterial strains, such as Methylobacterium extorquens CM4 and Hyphomicrobium sp. MC1, have shown significant enrichment in ¹³C in the residual chloromethane during degradation. nih.govfrontiersin.orgnih.gov

Bacterial StrainIsotope Enrichment Factor (ε, ‰)Reference
Methylobacterium extorquens CM4-41 nih.govnih.gov
Hyphomicrobium sp. MC1-38 nih.govnih.gov
Leisingera methylohalidivorans MB2Larger than CM4 and MC1 frontiersin.org

The observed δ¹³C values of residual chloromethane have been shown to increase substantially during microbial degradation experiments. nih.govnih.gov This large carbon isotope fractionation associated with microbial degradation provides a valuable tool for distinguishing biotic sinks from abiotic processes. acs.orgnih.govresearchgate.netacs.org

Hydrolysis Pathways in Aquatic Environments

Chloromethane can undergo hydrolysis in aquatic environments, both in freshwater and seawater. cdc.govcdc.gov This process involves the nucleophilic substitution of chlorine with water, producing methanol (B129727) and hydrochloric acid. cdc.govcdc.gov While hydrolysis does occur, available data suggest it is generally not the dominant fate process for chloromethane in water compared to volatilization. oecd.orgcdc.govcdc.govwaterquality.gov.au The rate of hydrolysis is relatively slow, with estimated half-lives ranging from several months to over a year depending on temperature. cdc.govcdc.gov Hydrolysis rates are generally unaffected by the normal pH ranges encountered in the environment. cdc.govcdc.gov

Applications of Stable Isotope Analysis for Source Identification and Budget Constraining

Stable isotope analysis, particularly using ¹³C, is a powerful technique for unraveling the complexities of the global chloromethane cycle. By measuring the isotopic composition (δ¹³C values) of chloromethane from different sources and in various environmental compartments, researchers can gain insights into the relative contributions of these sources and the magnitudes of different sink processes. capes.gov.brnih.govcopernicus.orgyorku.cacopernicus.orggeo-leo.decopernicus.orgresearchgate.netresearchgate.netfrontiersin.orgnih.gov

Different sources of chloromethane, such as biomass burning, emissions from higher plants, fungi, salt marshes, and abiotic terrestrial processes, exhibit characteristic carbon isotope signatures. copernicus.orggeo-leo.decopernicus.orgresearchgate.net For instance, chloromethane from abiotic methylation in terrestrial ecosystems is significantly depleted in ¹³C, providing a unique marker. capes.gov.brcopernicus.orgresearchgate.net Tropical rainforests, often considered a major source, also show a distinct ¹³C depletion. copernicus.orgcopernicus.org

The isotopic fractionation associated with atmospheric sinks (reaction with OH and Cl radicals) and microbial degradation in soils and oceans provides further constraints. nih.govcopernicus.orgcopernicus.orgcopernicus.orgacs.orgnih.govcopernicus.orgresearchgate.netfrontiersin.orgnih.govacs.org By combining the isotopic signatures of sources with the kinetic isotope effects of sinks, researchers can develop isotopic mass balance models to refine estimates of source strengths and sink magnitudes, helping to reconcile discrepancies in the global chloromethane budget. capes.gov.brnih.govcopernicus.orgyorku.cacopernicus.orgresearchgate.net For example, stable carbon isotope modeling studies have supported the idea of a substantial bacterial sink for chloromethane. nih.govcopernicus.org The large difference in chlorine isotope fractionation between tropospheric and bacterial degradation also serves as an effective tool for distinguishing these processes. acs.orgnih.govresearchgate.netacs.org The application of triple-element isotopic approaches (analyzing ²H, ¹³C, and ³⁷Cl) offers even greater potential for detailed source apportionment and process identification. chemrxiv.orggeo-leo.deacs.orgnih.govresearchgate.netacs.org

Carbon Isotope Fingerprinting (δ13C-CH3Cl) for Source Attribution

The stable carbon isotopic composition (δ13C) of chloromethane varies depending on its source, allowing for the potential attribution of atmospheric chloromethane to specific origins geo-leo.decopernicus.orgcopernicus.orgnih.gov. Different sources exhibit distinct δ13C signatures due to variations in the biochemical or physical processes involved in their formation geo-leo.decopernicus.orgcopernicus.orgnih.gov.

For instance, chloromethane emitted by higher plants generally shows a stable isotope signature significantly depleted in 13C compared to other sources geo-leo.decopernicus.orgcopernicus.orgnih.gov. Tropical rainforests, considered a major source, are exceptionally depleted in 13C, making their isotopic signature particularly useful for constraining flux estimates copernicus.orgcopernicus.org. Biomass burning emissions show a different δ13C value, typically more enriched in 13C than emissions from living plants geo-leo.de. Oceanic sources also have a distinct δ13C range geo-leo.de.

Studies have reported average δ13C values for chloromethane from various sources:

Source CategoryAverage δ13C (‰ VPDB)Reference
Higher plants/Tropical Plants-83 ± 15 to -114 geo-leo.decopernicus.orgcopernicus.org
Biomass Burning-47 ± 7 to -68 geo-leo.decopernicus.org
Oceans-36 ± 6 to -43 geo-leo.decopernicus.org
Salt Marshes-62 chemrxiv.orgresearchgate.net
Fungi-43 researchgate.net

Note: VPDB refers to Vienna Pee Dee Belemnite, the standard for carbon isotope ratios. geo-leo.dechemrxiv.orgwikipedia.org

Comparing the δ13C of atmospheric chloromethane to the known signatures of different sources, in conjunction with understanding the isotopic fractionation occurring during sink processes, helps to refine estimates of source strengths and improve the global chloromethane budget copernicus.orgcopernicus.org.

Multi-Elemental Isotopic Tracing (e.g., 2H, 13C, 37Cl) for Process-Level Information

While carbon isotope fingerprinting is valuable for source attribution, incorporating the analysis of other stable isotopes, such as hydrogen (2H) and chlorine (37Cl), provides more detailed process-level information about the cycling of chloromethane geo-leo.deresearchgate.netresearchgate.netchemrxiv.org. Multi-element isotopic analysis can help distinguish between different biotic and abiotic transformation pathways, as these processes often exhibit distinct isotopic fractionation patterns for each element geo-leo.deresearchgate.netresearchgate.netchemrxiv.orgchemrxiv.org.

For example, studies investigating the degradation of chloromethane by methylotrophic bacteria have measured both carbon and hydrogen isotope fractionation nih.gov. The observed enrichment factors (ε) for 13C and 2H in the remaining chloromethane differ, providing a unique isotopic signature for bacterial degradation via specific pathways nih.gov.

Furthermore, stable chlorine isotope analysis (δ37Cl) has proven particularly useful in differentiating between major sink processes researchgate.netresearchgate.netacs.org. Research has shown a large chlorine isotope fractionation during bacterial degradation of chloromethane, while no significant chlorine isotope fractionation was detected during its reaction with hydroxyl (·OH) and chlorine (·Cl) radicals in the troposphere researchgate.netresearchgate.netacs.org. This difference in chlorine isotope fractionation provides an effective tool to distinguish between abiotic degradation in the atmosphere and biotic degradation by microorganisms in soils and other environments researchgate.netresearchgate.netacs.org.

Triple-element isotopic analysis (2H, 13C, 37Cl) allows for a more comprehensive isotopic fingerprint of chloromethane from different sources and undergoing various transformation processes geo-leo.deresearchgate.netchemrxiv.orgchemrxiv.org. This approach can help to identify and quantify sources and sinks that might not be distinguishable using carbon isotopes alone geo-leo.de.

Data from a study on chloromethane emitted and degraded by plants illustrates the potential of multi-element tracing:

IsotopeSource (Royal Fern) δ (‰)Degradation (Club Moss) Fractionation PatternStandard
2H-242 ± 39Significant fractionationVSMOW
13C-83.9 ± 4.2Significant fractionationVPDB
37Cl-0.91 ± 0.84Relatively large fractionationSMOC

Note: VSMOW is Vienna Standard Mean Ocean Water, VPDB is Vienna Pee Dee Belemnite, and SMOC is Standard Mean Ocean Chloride, all international standards for isotopic measurements. geo-leo.dechemrxiv.org

These distinct isotopic patterns for hydrogen, carbon, and chlorine in both emission and degradation processes highlight the power of multi-element tracing for understanding the complex cycling of chloromethane geo-leo.deresearchgate.net.

Tracing Chlorine Cycling in Terrestrial Environments

Chlorine cycling in terrestrial environments is a complex process involving transformations between inorganic and organic forms researchgate.nettylerbarnum.comdiva-portal.orgresearchgate.net. Naturally formed chlorinated organic compounds (Clorg) are ubiquitous in soils and can significantly influence the fate and transport of chlorine researchgate.netdiva-portal.orgresearchgate.net. Chloromethane is one such volatile organochlorine compound that participates in this cycle nih.govdiva-portal.org.

Isotopic tracing, particularly using stable chlorine isotopes (35Cl and 37Cl) and the radioactive isotope 36Cl, provides valuable insights into chlorine dynamics in terrestrial ecosystems researchgate.nettylerbarnum.comresearchgate.netnih.gov. 36Cl, with its long half-life, is particularly useful for tracing long-term chlorine movement and accumulation researchgate.netdiva-portal.orgnih.gov.

Studies using isotopic analysis have shown that natural organochlorine production in soil plays a major role in chlorine build-up and affects its long-term dynamics researchgate.netnih.gov. The cycling of chlorine in terrestrial environments involves processes such as atmospheric deposition of chloride and organochlorines, uptake by plants, volatilization from soil and plants, and transformations between inorganic chloride and organic forms through chlorination and dechlorination processes researchgate.netdiva-portal.org.

Isotopic analysis can help to:

Examine the transformation and transfer processes influencing the partitioning and persistence of chlorine in ecosystems researchgate.netnih.gov.

Assess the extent to which chlorine is recycled in different terrestrial environments researchgate.netnih.gov.

Understand the influence of factors like tree species and soil type on chlorine and organochlorine levels and transformation rates diva-portal.org.

Trace the movement of chlorine from sources like atmospheric deposition through soil and vegetation researchgate.netdiva-portal.org.

For example, dynamic modeling incorporating isotopic data has been used to examine the cycling of stable chlorine and 36Cl in forest ecosystems, revealing the importance of natural organochlorine production and plant-soil interactions in chlorine dynamics researchgate.netnih.gov. These models, constrained by isotopic measurements, can help estimate residence times of chlorine in different soil pools researchgate.netnih.gov.

While chloromethane is volatile and can volatilize from soil surfaces, its presence in soil and its participation in microbial degradation processes are integral to the terrestrial chlorine cycle nih.govcdc.govoecd.org. Isotopic studies of chloromethane degradation in soils contribute to understanding the biotic sink for this compound and its role in the broader cycling of chlorine in terrestrial environments nih.govresearchgate.netd-nb.info.

Advanced Research Applications of Chloromethane 13c in Chemical and Biological Systems

Host-Guest Chemistry and Molecular Recognition with ¹³C-Labeled Guests

¹³C-labeled molecules, including chloromethane-¹³C, are instrumental in the study of host-guest chemistry, providing a means to probe the intricate details of how molecules encapsulate within host cavities and the factors governing their recognition.

Characterization of Encapsulation Dynamics and Thermodynamics

NMR spectroscopy, particularly using ¹³C signals, is a powerful technique for investigating the dynamics and thermodynamics of guest encapsulation within host molecules like cryptophanes diva-portal.orgacs.orgresearchgate.netnih.gov. Variable temperature ¹H and ¹³C NMR spectra can reveal chemical exchange between free and bound guest molecules, as well as conformational changes within the host induced by guest binding acs.orgnih.gov. Analysis of these spectra allows for the determination of the kinetics of complex formation and the activation energies involved diva-portal.org.

The encapsulation process can be complex, often involving a combination of conformational selection and induced fit mechanisms, where the host adapts its structure to accommodate the guest diva-portal.org. ¹³C NMR is particularly informative in this context, as the chemical shifts of host atoms, especially those in the linkers connecting structural units, are sensitive to the presence and orientation of the guest molecule within the cavity acs.orgnih.gov. This sensitivity, supported by computational methods like Density Functional Theory (DFT) calculations, helps in understanding how guest binding affects the host's conformational landscape acs.orgresearchgate.net.

Thermodynamics of complex formation, including enthalpy changes, can also be different depending on the guest molecule acs.org. Quantitative studies using techniques like EXSY measurements or line-shape analysis of NMR spectra provide data on guest exchange rates, which are crucial for understanding the dynamic aspects of encapsulation acs.orgnih.gov. Furthermore, ¹³C relaxation measurements (e.g., longitudinal relaxation rates and heteronuclear NOE) offer insights into the dynamics and orientation of the guest inside the host cavity acs.orgnih.gov.

Role of Isotopic Labeling in Probing Binding Affinity and Selectivity

Isotopic labeling, such as the use of chloromethane-¹³C, plays a crucial role in probing binding affinity and selectivity in host-guest systems. While the provided search results specifically mention studies with ¹³C-labeled chloroform (B151607) and dichloromethane (B109758) within cryptophanes acs.orgnih.gov, the principles apply directly to chloromethane-¹³C.

The distinct ¹³C NMR signal of the labeled guest allows for its clear observation even at low concentrations or in the presence of a large excess of the unlabeled host or other molecules acs.org. This is particularly useful for studying weakly binding guests or systems with fast exchange kinetics, where signals from unlabeled species might obscure those of the bound guest.

By monitoring the changes in the ¹³C NMR chemical shift of the labeled guest upon addition of the host, or vice versa, binding curves can be generated to determine association constants (K), which quantify the binding affinity acs.org. Isotopic labeling can also help in deciphering the selectivity of a host for different guests by allowing for the simultaneous study of the binding of multiple labeled species or by providing a clear signal for a specific guest in a mixture. The sensitivity of ¹³C chemical shifts to the local environment within the host cavity provides detailed information about the nature and strength of the interactions between the host and the labeled guest, contributing to a better understanding of the factors that govern molecular recognition acs.org.

Elucidation of Metabolic Pathways and Cellular Processes

Isotopically labeled compounds are indispensable tools for tracing metabolic pathways and understanding complex cellular processes. Chloromethane-¹³C, or related ¹³C-methyl labeled precursors, can be used to follow the fate of the methyl group in biological systems.

Tracing One-Carbon Metabolism via ¹³C-Methyl Labels in Biological Models

One-carbon (C1) metabolism is a fundamental network involving the transfer of single-carbon units (such as methyl, formyl, and methylene (B1212753) groups) essential for processes like nucleotide biosynthesis, amino acid homeostasis, and methylation reactions creative-proteomics.comfrontiersin.orgcellsignal.com. ¹³C-labeled precursors, such as [¹³C-methyl]methionine, are widely used in metabolic flux analysis (MFA) to trace the flow of these one-carbon units through various pathways in biological models, including cancer cells nih.govnih.govresearchgate.netnih.gov.

While direct studies using chloromethane-¹³C to trace C1 metabolism were not explicitly found in the provided results, the principles of using ¹³C-methyl labels in precursors like methionine are directly relevant. [¹³C-methyl]methionine is incorporated into S-adenosylmethionine (SAM), a major methyl group donor in numerous biological methylation reactions cellsignal.comnih.gov. By tracking the incorporation of the ¹³C label from methionine into various metabolites using techniques like 2D ¹H-¹³C NMR spectroscopy and mass spectrometry, researchers can gain quantitative insights into intracellular metabolic fluxes and identify pathways that are differentially activated in specific conditions, such as tumor progression nih.govnih.govresearchgate.netnih.gov.

This approach allows for the mapping of how one-carbon units are utilized for the synthesis of nucleotides (purines and thymidylate), the regeneration of methionine from homocysteine, and other vital methylation processes creative-proteomics.comcellsignal.com. ¹³C-MFA, using appropriate labeled tracers, has emerged as a primary technique for quantifying intracellular fluxes in cancer cells, revealing alterations in pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle researchgate.netnih.gov.

Non-DNA Methylome Analysis in Tumor Models

Beyond DNA methylation, methylation occurs on a wide range of cellular targets, including proteins, RNA, and small molecules, collectively referred to as the non-DNA methylome nih.govnih.gov. ¹³C-labeled precursors, particularly [¹³C-methyl]methionine, coupled with advanced NMR techniques like 2D ¹H-¹³C NMR spectroscopy, have been successfully applied to analyze the non-DNA methylome in tumor models nih.govnih.gov.

Studies using [¹³C-methyl]methionine-labeled tumor models have revealed distinct non-DNA methylome profiles in different stages of tumor development nih.govnih.gov. For instance, the methylome of melanoma cell cultures was found to be dominated by histone methylations, whereas that of melanoma tumors showed a dominance of cytoplasmic small-molecule methylations nih.govnih.gov. This highlights a potential shift in methyl metabolism during tumor progression.

Untargeted NMR metabolomics using ¹³C labeling provides access to the NMR-visible set of cellular methyl acceptors, offering a global view of methylation patterns beyond DNA nih.govnih.gov. This approach, while not directly using chloromethane-¹³C, demonstrates the power of ¹³C-methyl labels in unraveling the complexities of cellular methylation and its role in diseases like cancer. The ability to distinguish between different methylated species based on their ¹³C NMR signals allows for a detailed analysis of how methyl groups are distributed among various cellular components.

Astrochemical and Exoplanetary Atmosphere Studies

The detection and identification of molecules in extraterrestrial environments provide crucial insights into the chemical composition and processes occurring in space. Chloromethane (B1201357) has been detected in space, and its isotopic variants, including Chloromethane-13C, can serve as valuable tracers for studying the formation and distribution of organic molecules in astrochemical environments and potentially as indicators of biological activity in exoplanetary atmospheres.

Spectroscopic Signatures of this compound in Extraterrestrial Environments

Spectroscopy is a primary tool for identifying molecules in space. Each molecule and its isotopologues have unique spectroscopic signatures (e.g., rotational and vibrational spectra) that can be detected by telescopes. Chloromethane is the only organochloride detected in space to date. researchgate.net Its observation towards the low-mass protostar IRAS 16293–2422 with the Atacama Large Millimeter Array (ALMA) has prompted new laboratory studies of CH₃Cl and its isotopologues. researchgate.netwikipedia.org

While spectroscopic characterization of the main isotopic species of chloromethane has been detailed, that of its isotopologues, such as monodeuterated chloromethane (CH₂DCl), is being investigated to provide reliable spectral predictions for radio-astronomical searches. researchgate.net Similar efforts are essential for this compound. High-resolution millimeter-wave spectroscopy of chloromethane isotopologues provides accurate spectroscopic parameters that can be used to guide astronomical observations. researchgate.net The distinct spectroscopic signature of this compound, shifted due to the heavier carbon isotope, would allow astronomers to specifically identify and quantify its presence in various extraterrestrial environments, from molecular clouds to the atmospheres of exoplanets. These observations can help constrain astrochemical models of molecule formation and evolution.

Evaluation of Chloromethane as a Potential Biosignature

A biosignature is a substance or phenomenon that provides scientific evidence of past or present life. The search for biosignatures in exoplanetary atmospheres is a key aspect of astrobiology. While oxygen and methane (B114726) are well-studied biosignature gases on Earth, other molecules, including chloromethane, are being evaluated for their potential as biosignatures, particularly in the context of diverse exoplanetary environments. wikipedia.orgmit.edu

Chloromethane is produced on Earth by various biological sources, including bacteria, marine algae, fungi, and some plants. wikipedia.orgastrobiology.com Its presence in an exoplanetary atmosphere could potentially indicate biological activity. wikipedia.orgmit.eduastrobiology.com The evaluation of a potential biosignature involves considering its reliability, survivability, and detectability, as well as the possibility of false positives from abiotic sources. wikipedia.orgnih.gov

Recent research has identified methyl halides, including chloromethane, as promising gases for detecting life on exoplanets, particularly those with deep global oceans and thick hydrogen atmospheres, known as Hycean planets. astrobiology.com These gases have strong absorption features in infrared light and the potential for high accumulation in hydrogen-dominated atmospheres, making them potentially detectable with telescopes like the James Webb Space Telescope (JWST). astrobiology.com

The distinctive isotopic signature of this compound could play a role in evaluating chloromethane as a biosignature. Biological processes can exhibit isotopic fractionation, preferentially utilizing lighter isotopes. geo-leo.deresearchgate.net Therefore, the ¹³C/¹²C ratio of chloromethane in an exoplanetary atmosphere, if measurable, could potentially provide clues about its origin – whether biogenic or abiotic. While detecting specific isotopologues in exoplanet atmospheres is challenging, future telescopes with enhanced spectroscopic capabilities may make such observations possible, providing additional constraints on the biological origin of detected molecules. researchgate.netacs.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Chloromethane6327
This compound16213398
Methane297
Trichloroisocyanuric acid6610
Ethane (B1197151)6339
Trichloroethene6578
Chloroform67-66-3 (CAS, PubChem CID is 6721)

The incorporation of the stable, non-radioactive carbon-13 isotope into the chloromethane molecule provides a unique label that can be tracked using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This isotopic labeling is particularly useful for studying reaction mechanisms and environmental processes without altering the chemical behavior of the molecule significantly.

Investigation of Selective C-H Functionalization Mechanisms

Selective C-H functionalization, the process of selectively cleaving a carbon-hydrogen bond and forming a new bond at that site, is a significant area of research in organic chemistry. Understanding the intricate mechanisms of these reactions is crucial for developing more efficient and selective synthetic routes. This compound can be employed in these studies to trace the fate of the carbon atom during C-H activation and subsequent functionalization steps.

Research has explored selective C-H functionalization of methane, the simplest alkane, to produce chloromethane. State-of-the-art processes often yield a mixture of chloromethanes and can operate under corrosive conditions. researchgate.netacs.org A mechanochemical strategy using trichloroisocyanuric acid (TCCA) as a chlorinating agent has been reported to selectively convert methane to chloromethane under milder conditions. researchgate.netacs.org This method involves the release of active chlorine species upon milling TCCA with Lewis acids. researchgate.netacs.org Mechanochemical activation allowed for lower reaction temperatures (90 °C) compared to thermal reactions (200 °C) and significantly improved CH₃Cl selectivity (95% vs 66% at 30% conversion). acs.org While these studies focus on the production of CH₃Cl, using this compound as a reactant or an internal standard in mechanistic investigations of C-H functionalization reactions involving chloromethane could provide insights into bond cleavage and formation pathways.

Studies on the selective C-H functionalization of methane and ethane by a molecular Sb(V) complex have utilized isotopic labeling, including with carbon-13 enriched ethane, to support proposed mechanisms involving Sb(V)-mediated C-H activation and functionalization of a Sb(V)-alkyl intermediate. osti.gov Reaction with 100% ¹³C-enriched ethane showed that ethyl trifluoroacetate (B77799) and ethylene (B1197577) glycol bis(trifluoroacetate) were the only carbon products derived from ethane. osti.gov This demonstrates the power of carbon-13 labeling in tracing carbon atoms through complex reaction pathways. Applying similar isotopic tracing methodologies with this compound could be instrumental in understanding the elementary steps and intermediates involved in reactions where chloromethane undergoes C-H functionalization.

Isotopic Probes in Dechlorination and Hydrodechlorination Processes

Dechlorination and hydrodechlorination are crucial processes for the remediation of chlorinated organic pollutants. Isotopic analysis, particularly using stable isotopes like carbon-13 and chlorine-37, can provide valuable information about the mechanisms and extent of these degradation pathways. This compound can serve as an isotopic probe to study the transformation of chloromethane itself or as a model compound for investigating the dechlorination of other chlorinated hydrocarbons.

Triple-element stable isotope analysis (²H, ¹³C, ³⁷Cl) of chloromethane has been shown to be particularly useful because different biotic and abiotic degradation processes exhibit distinct isotopic patterns. geo-leo.dechemrxiv.org This can help in identifying or even quantifying different processes. geo-leo.dechemrxiv.org For instance, studies investigating microbial dechlorination pathways using cell extracts have been conducted using triple-element isotopic analysis. geo-leo.dechemrxiv.org While triple-element isotopic studies of CH₃Cl emissions or degradation by living plants were scarce, recent research has explored the isotopic fingerprint of CH₃Cl emitted by royal fern and degraded by club moss. geo-leo.dechemrxiv.org These studies revealed significant isotopic fractionation for all three elements during degradation by club moss, with a fractionation pattern inconsistent with known biotic dechlorination reactions, potentially indicating a new degradation mechanism. geo-leo.de

Dual-element stable isotope analysis (carbon and chlorine) has been applied to investigate the reductive dechlorination of trichloroethene (TCE) by chemical model systems and dehalogenating bacteria. researchgate.net This method is based on the preferential uptake of lighter isotopes (¹²C) during biodegradation, leading to an increase in the ¹³C isotope in the residual compounds. researchgate.net While this study focused on TCE, the principles of using carbon and chlorine isotopic fractionation to understand dechlorination mechanisms are directly applicable to studies involving this compound. Isotopic evidence from studies on the catalytic hydrodechlorination of chloroform (CHCl₃) over palladium and rhodium catalysts, and with zero-valent iron (ZVI), has shown that dichloromethane and chloromethane are observed as intermediate products. tu-darmstadt.de Although the intermediate products were not quantified or isotopically characterized in this specific study, using isotopically labeled intermediates like this compound could provide definitive evidence for their formation and transformation pathways during the dechlorination of more complex chlorinated compounds.

Isotopic tracing technology, including with deuterium (B1214612) (D₂), has been used to study hydrodechlorination reaction steps beyond the rate-determining step, such as C-H bond breakage. wpi.edu Applying similar isotopic tracing methodologies with this compound would allow for a detailed understanding of the reaction mechanisms involved in its hydrodechlorination, including the fate of the carbon-13 atom and the associated isotopic fractionation.

Astrochemical and Exoplanetary Atmosphere Studies

The detection and identification of molecules in extraterrestrial environments provide crucial insights into the chemical composition and processes occurring in space. Chloromethane has been detected in space, and its isotopic variants, including this compound, can serve as valuable tracers for studying the formation and distribution of organic molecules in astrochemical environments and potentially as indicators of biological activity in exoplanetary atmospheres.

Spectroscopic Signatures of this compound in Extraterrestrial Environments

Spectroscopy is a primary tool for identifying molecules in space. Each molecule and its isotopologues have unique spectroscopic signatures (e.g., rotational and vibrational spectra) that can be detected by telescopes. Chloromethane is the only organochloride detected in space to date. researchgate.net Its observation towards the low-mass protostar IRAS 16293–2422 with the Atacama Large Millimeter Array (ALMA) has prompted new laboratory studies of CH₃Cl and its isotopologues. researchgate.netwikipedia.org

While spectroscopic characterization of the main isotopic species of chloromethane has been detailed, that of its isotopologues, such as monodeuterated chloromethane (CH₂DCl), is being investigated to provide reliable spectral predictions for radio-astronomical searches. researchgate.net Similar efforts are essential for this compound. High-resolution millimeter-wave spectroscopy of chloromethane isotopologues provides accurate spectroscopic parameters that can be used to guide astronomical observations. researchgate.net The distinct spectroscopic signature of this compound, shifted due to the heavier carbon isotope, would allow astronomers to specifically identify and quantify its presence in various extraterrestrial environments, from molecular clouds to the atmospheres of exoplanets. These observations can help constrain astrochemical models of molecule formation and evolution.

Evaluation of Chloromethane as a Potential Biosignature

A biosignature is a substance or phenomenon that provides scientific evidence of past or present life. The search for biosignatures in exoplanetary atmospheres is a key aspect of astrobiology. While oxygen and methane are well-studied biosignature gases on Earth, other molecules, including chloromethane, are being evaluated for their potential as biosignatures, particularly in the context of diverse exoplanetary environments. wikipedia.orgmit.edu

Chloromethane is produced on Earth by various biological sources, including bacteria, marine algae, fungi, and some plants. wikipedia.orgastrobiology.com Its presence in an exoplanetary atmosphere could potentially indicate biological activity. wikipedia.orgmit.eduastrobiology.com The evaluation of a potential biosignature involves considering its reliability, survivability, and detectability, as well as the possibility of false positives from abiotic sources. wikipedia.orgnih.gov

Recent research has identified methyl halides, including chloromethane, as promising gases for detecting life on exoplanets, particularly those with deep global oceans and thick hydrogen atmospheres, known as Hycean planets. astrobiology.com These gases have strong absorption features in infrared light and the potential for high accumulation in hydrogen-dominated atmospheres, making them potentially detectable with telescopes like the James Webb Space Telescope (JWST). astrobiology.com

The distinctive isotopic signature of this compound could play a role in evaluating chloromethane as a biosignature. Biological processes can exhibit isotopic fractionation, preferentially utilizing lighter isotopes. geo-leo.deresearchgate.net Therefore, the ¹³C/¹²C ratio of chloromethane in an exoplanetary atmosphere, if measurable, could potentially provide clues about its origin – whether biogenic or abiotic. While detecting specific isotopologues in exoplanet atmospheres is challenging, future telescopes with enhanced spectroscopic capabilities may make such observations possible, providing additional constraints on the biological origin of detected molecules. researchgate.netacs.org

Q & A

Q. How can researchers optimize the synthesis of Chloromethane-<sup>13</sup>C to ensure isotopic purity in laboratory settings?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions (e.g., temperature, precursor ratios). Isotopic purity can be validated using <sup>13</sup>C-NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS) with isotope-specific fragmentation patterns. Experimental design tools like response surface methodology (RSM) in software such as Design Expert can model and refine synthesis parameters to minimize isotopic dilution .

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Q. What analytical techniques are most reliable for quantifying Chloromethane-<sup>13</sup>C in environmental samples?

Methodological Answer: Gas chromatography coupled with isotope-ratio mass spectrometry (GC-IRMS) is preferred for high-precision isotopic quantification. Calibration curves using certified <sup>13</sup>C standards and internal standards (e.g., deuterated analogs) mitigate matrix effects. Method validation should include spike-recovery experiments and inter-laboratory comparisons to ensure reproducibility .

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2:56:25

Q. How does isotopic labeling with <sup>13</sup>C affect the thermodynamic properties of Chloromethane in reaction studies?

Methodological Answer: Isotopic substitution alters vibrational frequencies, impacting enthalpy and entropy calculations. Researchers should perform comparative studies using both <sup>12</sup>C and <sup>13</sup>C-labeled compounds, with data analyzed via computational chemistry tools (e.g., Gaussian software for thermodynamic modeling). Statistical significance of isotopic effects can be tested using paired t-tests across replicate experiments .

Advanced Research Questions

Q. How can Chloromethane-<sup>13</sup>C be used as a tracer to elucidate reaction mechanisms in heterogeneous catalysis?

Methodological Answer: In catalytic studies, pulse-chase experiments with <sup>13</sup>C-labeled Chloromethane allow tracking of intermediate species via in situ infrared (IR) or Raman spectroscopy. Isotopic labeling combined with kinetic isotope effect (KIE) analysis distinguishes between associative and dissociative pathways. Contradictory KIE values should be resolved using density functional theory (DFT) simulations to model transition states .

Q. What strategies resolve contradictions in isotopic fractionation data for Chloromethane-<sup>13</sup>C across different environmental matrices?

Methodological Answer: Discrepancies often arise from matrix-specific interactions (e.g., adsorption on soil vs. dissolution in water). Researchers should employ replicated analysis with controlled variables (pH, organic content) and apply multivariate statistics (PCA or ANOVA) to isolate confounding factors. Cross-validation with stable isotope probing (SIP) in microcosm studies can confirm mechanistic hypotheses .

Q. How can computational models integrate experimental data on Chloromethane-<sup>13</sup>C to predict atmospheric degradation pathways?

Methodological Answer: Combine quantum mechanical calculations (e.g., M06-2X/cc-pVTZ level for reaction barriers) with experimental kinetic data to refine atmospheric chemistry models. Sensitivity analysis identifies dominant degradation pathways (e.g., OH-radical vs. Cl-atom oxidation). Collaborative platforms like ResearchGate enable access to shared datasets and peer validation of model parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.